4,4'-[2,2,2-Trifluoro-1-(4-fluorophenyl)ethane-1,1-diyl]dibenzoic acid
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Overview
Description
4,4’-[2,2,2-Trifluoro-1-(4-fluorophenyl)ethane-1,1-diyl]dibenzoic acid is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a trifluoromethyl group and a fluorophenyl group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[2,2,2-Trifluoro-1-(4-fluorophenyl)ethane-1,1-diyl]dibenzoic acid typically involves the reaction of 4-fluorobenzaldehyde with trifluoroacetic acid in the presence of a catalyst such as aluminum chloride (AlCl3) under controlled temperature conditions . The reaction proceeds through a Friedel-Crafts acylation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-[2,2,2-Trifluoro-1-(4-fluorophenyl)ethane-1,1-diyl]dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOCH3 in methanol, KOtBu in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4,4’-[2,2,2-Trifluoro-1-(4-fluorophenyl)ethane-1,1-diyl]dibenzoic acid has several applications in scientific research:
Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,4’-[2,2,2-Trifluoro-1-(4-fluorophenyl)ethane-1,1-diyl]dibenzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorophenyl groups contribute to its ability to modulate enzyme activity and receptor binding. These interactions can lead to changes in cellular signaling pathways and metabolic processes, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Known for its use in the synthesis of ketoimines and as a ligand in chelate extraction.
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Utilized in the preparation of naphthoyl derivatives and as a reagent in organic synthesis.
4,4’-[1-(Trifluoromethyl)-2,2,2-trifluoroethylidene]dibenzoic acid: Similar structure with trifluoromethyl groups, used in various chemical applications.
Uniqueness
4,4’-[2,2,2-Trifluoro-1-(4-fluorophenyl)ethane-1,1-diyl]dibenzoic acid is unique due to its specific combination of trifluoromethyl and fluorophenyl groups, which impart distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
918933-63-8 |
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Molecular Formula |
C22H14F4O4 |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
4-[1-(4-carboxyphenyl)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]benzoic acid |
InChI |
InChI=1S/C22H14F4O4/c23-18-11-9-17(10-12-18)21(22(24,25)26,15-5-1-13(2-6-15)19(27)28)16-7-3-14(4-8-16)20(29)30/h1-12H,(H,27,28)(H,29,30) |
InChI Key |
HDPHKQMPNYMOJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(C2=CC=C(C=C2)C(=O)O)(C3=CC=C(C=C3)F)C(F)(F)F |
Origin of Product |
United States |
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